Euglobal G1
CAS No.:
Cat. No.: VC1854844
Molecular Formula: C23H30O5
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30O5 |
|---|---|
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | (1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-5-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-7-carbaldehyde |
| Standard InChI | InChI=1S/C23H30O5/c1-11(2)6-16(25)18-20(27)15(10-24)19(26)14-8-13-7-12-9-17(22(12,3)4)23(13,5)28-21(14)18/h10-13,17,26-27H,6-9H2,1-5H3/t12-,13+,17+,23-/m0/s1 |
| Standard InChI Key | SFBXDLHLJDQOFR-UTNBYVNNSA-N |
| Isomeric SMILES | CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)C[C@H]3C[C@H]4C[C@@H]([C@]3(O2)C)C4(C)C |
| Canonical SMILES | CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)CC3CC4CC(C4(C)C)C3(O2)C |
Introduction
Chemical Structure and Properties
Euglobal G1 possesses a complex molecular structure with the chemical formula C23H30O5 and a molecular weight of 386.5 g/mol. Its full IUPAC name is (1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-5-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-7-carbaldehyde, reflecting its intricate molecular architecture. The compound contains multiple functional groups, including hydroxyl groups and a carbaldehyde moiety, which contribute to its chemical reactivity and biological interactions.
The structural features of Euglobal G1 include:
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H30O5 |
| Molecular Weight | 386.5 g/mol |
| Standard InChIKey | SFBXDLHLJDQOFR-UTNBYVNNSA-N |
| Physical State | Not specified in sources |
| Functional Groups | Hydroxyl, carbonyl, aldehyde |
| Structural Features | Chroman skeleton fused to a terpene unit |
The molecular architecture of Euglobal G1 is characterized by its phloroglucinol core, which is a derivative of jensenone, forming a chroman skeleton with a fused terpene unit . This arrangement creates a unique three-dimensional structure that plays a crucial role in the compound's biological activity. The positioning of functional groups, particularly the acyl chains, appears to be critical for its anticancer properties, as demonstrated through comparative studies with structurally similar compounds .
Synthesis Methods
Electrochemical Synthesis
Researchers have successfully synthesized Euglobal G1 using electrochemical methods, which represent an innovative approach to accessing this complex natural product. The electrochemical synthesis involves a key cycloaddition reaction between in situ generated quinomethanes and terpenes . This critical reaction is performed on the surface of a PTFE-fibre coated electrode using 2,3-dichloro-5,6-dicyano-p-hydroquinone (DDQH2) as a redox mediator .
The electrochemical synthesis method offers several advantages:
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It enables the biomimetic generation and cycloaddition of unstable quinomethanes through selective oxidation of cresol derivatives .
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The approach mimics natural biosynthetic pathways, potentially leading to more efficient production of the compound.
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The method allows for controlled reactions of intermediates that might otherwise be too unstable for conventional synthesis approaches.
The successful synthesis of Euglobal G1 alongside five other natural euglobals (Euglobal G2, G3, G4, T1, and IIc) demonstrates the versatility and effectiveness of electrochemical methods for accessing this family of compounds . This synthetic pathway provides researchers with a viable means to produce Euglobal G1 for further studies and potential applications.
Key Reaction Steps
The synthesis pathway includes several critical steps:
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Selective oxidation of cresol derivatives to generate reactive quinomethane intermediates
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Cycloaddition between the generated quinomethanes and appropriate terpene units
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Formation of the characteristic chroman skeleton fused to the terpene component
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Incorporation of specific functional groups to complete the molecular structure
The controlled environment provided by the PTFE-fibre coated electrode surface is crucial for the success of these reactions, particularly for managing the reactivity of unstable intermediates .
Biological Activity and Anticancer Properties
Predicted Molecular Targets
Computational models have identified several potential molecular targets for Euglobal G1, which may contribute to its biological activities:
| Predicted Target | Potential Function |
|---|---|
| DNA-(apurinic or apyrimidinic site) lyase | DNA repair enzyme |
| Nuclear factor NF-kappa-B p105 subunit | Transcription factor involved in immune response and inflammation |
| Cyclooxygenase-1 | Enzyme involved in prostaglandin biosynthesis |
Computational Studies and Structure-Activity Relationship
Computational Approaches
Researchers have employed various computational methods to study Euglobal G1's molecular properties and structure-activity relationships. These studies have been conducted at multiple levels of theory:
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In vacuo studies using:
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Solution studies using:
Research Applications and Future Perspectives
Future Research Directions
Several promising avenues for future research on Euglobal G1 include:
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Detailed mechanistic studies to elucidate the precise molecular pathways through which Euglobal G1 exerts its anticancer effects
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Optimization of synthesis methods to improve yield and scalability
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Investigation of potential synergistic effects with established cancer treatments
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Exploration of structure-activity relationships through the synthesis and testing of structural analogs
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Evaluation of pharmacokinetic properties to assess the compound's potential for drug development
These research directions could significantly advance our understanding of Euglobal G1 and its potential applications in cancer treatment and other therapeutic areas.
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